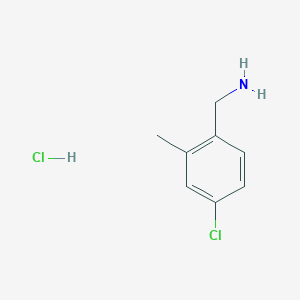

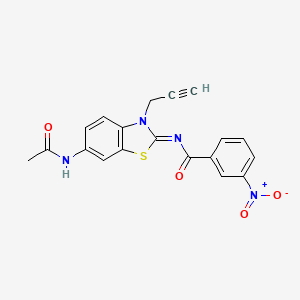

![molecular formula C19H14F3N5OS B2884480 3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-84-9](/img/structure/B2884480.png)

3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a methoxyphenyl group, a trifluoromethyl group, a benzylthio group, and a triazolopyrimidine group . These groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions involving various functional group transformations . For instance, trifluoromethyl groups can be introduced through reactions with sulfur tetrafluoride .Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the triazolopyrimidine group. The trifluoromethyl group is known to have a significant electronegativity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the trifluoromethyl group is known to affect the acidity and basicity of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group can affect the solubility of compounds .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Structural Insights

Innovative Synthesis Methods : The synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, which share structural similarities with the compound , has been facilitated through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method allows for the metal-free oxidative N-N bond formation, offering a convenient route to construct the triazolo[1,5-a]pyridine skeleton with high yields and short reaction times (Zheng et al., 2014).

Structural Characterization and Derivatives Synthesis : The compound's related derivatives, such as triazolo-thieno[3,2-e]pyrimidines, have been synthesized and studied for their structural properties through various cyclization reactions. These studies contribute to understanding the compound's chemical behavior and potential applications in developing new pharmaceuticals (Hamed et al., 2008).

Biological Activities and Potential Applications

Antimicrobial and Antifungal Properties : Derivatives incorporating a thiophene moiety have shown promising antimicrobial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents. Some derivatives have been found more potent than standard drugs against specific fungal strains, indicating their significance in medicinal chemistry (Mabkhot et al., 2016).

Antioxidant Activity : The synthesis of triazolopyrimidines has included evaluating their antioxidant activities, showcasing the compound's potential in addressing oxidative stress-related conditions. These studies underline the versatility of the compound and its derivatives in various therapeutic areas (Gilava et al., 2020).

Antitumor Activity : Certain derivatives of the compound have been explored for their antitumor activities, with some showing promise in inhibiting tumor growth. This research avenue is crucial for developing new cancer therapies and understanding the compound's role in cancer treatment (Shaaban et al., 2011).

Wirkmechanismus

Mode of Action

The presence of a triazole ring and a pyrimidine ring in its structure suggests that it may interact with biological targets through hydrogen bonding and π-π stacking .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to interact with various biochemical pathways, including signal transduction pathways and metabolic pathways .

Pharmacokinetics

The presence of a methoxy group and a trifluoromethyl group in its structure suggests that it may have good oral bioavailability and metabolic stability .

Result of Action

Compounds with similar structures have been shown to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer activities .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N5OS/c1-28-15-7-5-14(6-8-15)27-17-16(25-26-27)18(24-11-23-17)29-10-12-3-2-4-13(9-12)19(20,21)22/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAUWIGUIVAGFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)C(F)(F)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

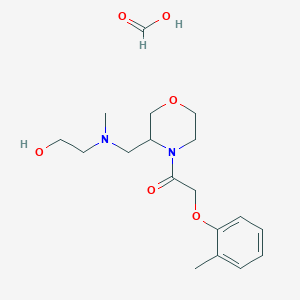

![2-(4-(trifluoromethoxy)phenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2884399.png)

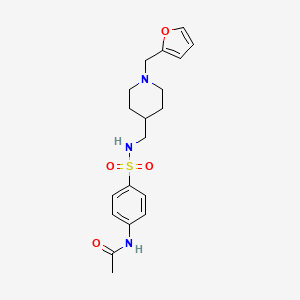

![ethyl 6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884402.png)

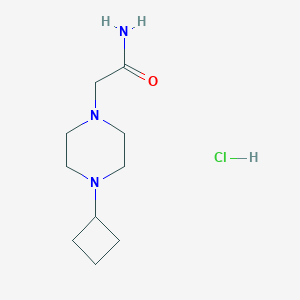

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2884403.png)

![6-[5-[2-(2-Methylphenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2884405.png)

![(5E)-5-[(4-chloroanilino)methylidene]-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one](/img/structure/B2884410.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2884413.png)

![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2884418.png)